Superior KAT7 Inhibitory Potency: WM-3835 Demonstrates 2.9-Fold to >14-Fold Lower IC50 Than WM-8014, PF-9363, and WM-1119 in Head-to-Head Biochemical Assay
In a standardized radiometric KAT7/MYST2 histone acetyltransferase assay, WM-3835 inhibited KAT7 enzymatic activity with an IC50 of 700 nM [1]. Under identical assay conditions using histone H3 substrate (2.5 µM) and Acetyl-CoA (0.5 µM), the IC50 values for comparator MYST inhibitors were: WM-8014, 2,000 nM; PF-9363, 3,100 nM; WM-1119, >10,000 nM; Anacardic Acid, 5,200 nM; and Garcinol, 11,000 nM [1]. WM-3835 is therefore 2.9-fold more potent than WM-8014, 4.4-fold more potent than PF-9363, and >14-fold more potent than WM-1119 against KAT7.
| Evidence Dimension | KAT7/MYST2 histone acetyltransferase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 700 nM |
| Comparator Or Baseline | WM-8014: 2,000 nM; PF-9363: 3,100 nM; WM-1119: >10,000 nM; Anacardic Acid: 5,200 nM; Garcinol: 11,000 nM |
| Quantified Difference | 2.9-fold vs. WM-8014; 4.4-fold vs. PF-9363; >14-fold vs. WM-1119 |
| Conditions | Radiometric HAT assay; histone H3 substrate 2.5 µM; Acetyl-CoA 0.5 µM; Reaction Biology KAT7/MYST2 HAT Assay, Malvern, PA |
Why This Matters
This potency advantage directly translates to lower working concentrations in cellular assays, reducing the likelihood of off-target acetyltransferase engagement at experimentally relevant doses.
- [1] Reaction Biology. KAT7/MYST2 Histone Acetyltransferase Assay Service – Reference Compound IC50s. View Source
